1-(indolin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of indole, imidazole, and triazole moieties
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H21N5OS/c1-15-6-8-17(9-7-15)24-12-13-26-20(24)22-23-21(26)28-14-19(27)25-11-10-16-4-2-3-5-18(16)25/h2-9H,10-14H2,1H3 |
InChI Key |
OSVJIKYTEZYPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the indole and imidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the sulfur atom or other functional groups.
Reduction: Reduction reactions could target the imidazole or triazole rings, potentially leading to ring-opening or other structural changes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole, imidazole, or triazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of multiple heterocyclic rings makes it a candidate for binding to various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole, imidazole, or triazole derivatives. Examples could be:
- 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
- 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
